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Compound of Interest

Compound Name: 2-Bromo-4-chloro-6-fluoroaniline

Cat. No.: B070090

An Objective Comparison for Synthetic Strategy and Drug Development

Introduction: The Strategic Value of Halogenated
Anilines

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials
science, halogenated anilines stand out as exceptionally versatile building blocks.[1] Their
utility stems from the presence of halogen atoms, which serve as reactive handles for a
multitude of transformations, most notably palladium-catalyzed cross-coupling reactions that
form the bedrock of complex molecule construction.[2][3] The nature and position of the
halogen substituent—nbe it fluorine, chlorine, bromine, or iodine—profoundly dictate the
molecule's reactivity, selectivity, and overall synthetic potential.[2] This guide provides a
detailed comparative analysis of 2-Bromo-4-chloro-6-fluoroaniline, a tri-halogenated aniline,
against other halogenated anilines, offering field-proven insights and experimental data to
inform strategic decisions in research and development.

Spotlight on 2-Bromo-4-chloro-6-fluoroaniline: A
Uniquely Engineered Building Block

2-Bromo-4-chloro-6-fluoroaniline (CAS: 195191-47-0) is a synthetically valuable intermediate
due to its unique trifunctional substitution pattern.[4] The presence of three different halogens
on the aniline ring provides chemists with a platform for sequential and site-selective
functionalization, a highly desirable trait in multi-step synthesis.[4]
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Physicochemical Properties

A clear understanding of a compound's physical properties is essential for its handling, storage,
and application in chemical reactions.

Property Value Source(s)
CAS Number 195191-47-0 [5][6][7]
Molecular Formula CeH4BrCIFN [51[6]
Molecular Weight 224.46 g/mol [6][7]
Appearance Purple powder [5]

Melting Point 41 -43°C [51[7]
Boiling Point 243.0 £ 35.0 °C (Predicted) [5]

Flash Point 113 °C (closed cup) [51[7]

LogP 2.82 [8]

This compound's distinct structure has made it an indispensable precursor for novel drug
candidates, particularly in the development of bradykinin B1 receptor antagonists for managing
chronic pain and inflammatory conditions, as well as in the exploration of new anticancer
agents.[4]

Comparative Reactivity Analysis: A Tale of Three
Halogens

The synthetic utility of a halogenated aniline is primarily defined by the reactivity of its carbon-
halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining
step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][9] The
efficiency of this step is inversely proportional to the C-X bond dissociation energy, which
follows the established trend: C-I < C-Br < C-Cl << C-F.[2][10]

This hierarchy establishes a clear reactivity order: lodoanilines > Bromoanilines >
Chloroanilines >> Fluoroanilines.[2] For 2-Bromo-4-chloro-6-fluoroaniline, this differential
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reactivity is not a limitation but a strategic advantage, enabling chemists to selectively
functionalize one position while leaving the others intact for subsequent transformations.

Scenario 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[11] When 2-Bromo-4-
chloro-6-fluoroaniline is subjected to Suzuki coupling conditions, the C-Br bond is expected
to react preferentially over the stronger C-Cl bond. This allows for the selective introduction of
an aryl, heteroaryl, or alkyl group at the 2-position.

To illustrate this, consider a comparative experiment coupling our target aniline with
phenylboronic acid against a di-halogenated analogue, 2-Bromo-4-chloroaniline.

o Expected Outcome under
Compound Halogen Reactivity .
Controlled Conditions

Selective coupling at the C-Br
2-Bromo-4-chloro-6-

- C-Br >> C-Cl position to yield 4-chloro-6-
fluoroaniline ) )
fluoro-[1,1'-biphenyl]-2-amine.
Predominant coupling at the C-
2-Bromo-4-chloroaniline C-Br > C-Cl Br position to yield 4-chloro-
[1,1'-biphenyl]-2-amine.[12]
Selective coupling at the C-Br
4-Bromo-2-chloro-6- position to yield 2-chloro-6-
. C-Br>> C-Cl _ _
fluoroaniline fluoro-[1,1'-biphenyl]-4-amine.

[13]

Experimental Protocol: Selective Suzuki-Miyaura
Coupling of 2-Bromo-4-chloro-6-fluoroaniline

» Objective: To demonstrate the selective C-C bond formation at the C-Br position.

o Causality: We choose a palladium catalyst known for its high activity and a base sufficient to

facilitate transmetalation without promoting side reactions. The reaction temperature is kept
moderate to enhance selectivity for the more labile C-Br bond.[14]
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Materials:

e 2-Bromo-4-chloro-6-fluoroaniline (1.0 mmol)

e Phenylboronic acid (1.2 mmol)

o Palladium(ll) acetate (Pd(OAc)2) (0.02 mmol)

e SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
e Potassium phosphate (K3POa4) (2.0 mmol)

e Toluene (5 mL) and Water (0.5 mL)

» Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere (Argon or
Nitrogen)

Procedure:

e To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-4-chloro-6-
fluoroaniline (224.5 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium
phosphate (424 mg, 2.0 mmol).

e Add Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
e Add toluene (5 mL) and water (0.5 mL) to the flask.

e The mixture is stirred vigorously and heated to 80°C for 4-6 hours, monitoring by TLC or LC-
MS.

« Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20
mL), and washed with water (2 x 10 mL) and brine (10 mL).

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

e The crude product is purified by column chromatography on silica gel to yield 4-chloro-6-
fluoro-[1,1'-biphenyl]-2-amine.
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Scenario 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[15][16]
Similar to the Suzuki coupling, the reactivity is dictated by the C-X bond strength. The steric
environment also plays a crucial role. In 2-Bromo-4-chloro-6-fluoroaniline, the bromine atom
is ortho to both the amino group and a fluorine atom, creating a sterically hindered environment
that may require more robust catalytic systems compared to less substituted anilines.

Click to download full resolution via product page

Experimental Protocol: Buchwald-Hartwig Amination

» Objective: To demonstrate C-N bond formation, again leveraging the higher reactivity of the
C-Br bond.

o Causality: A bulky phosphine ligand (e.g., XPhos) is chosen to facilitate both the oxidative
addition and the challenging reductive elimination step, which can be slow for electron-rich
anilines. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the
coupling amine.[17][18]

Materials:

2-Bromo-4-chloro-6-fluoroaniline (1.0 mmol)

e Morpholine (1.2 mmol)

o Pdz(dba)s (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol)

o XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol)
e Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

e Toluene (5 mL)

e Schlenk tube, magnetic stirrer, heating mantle, inert atmosphere
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Procedure:
e In a Schlenk tube under an inert atmosphere, add NaOt-Bu (135 mg, 1.4 mmol).

e Add 2-Bromo-4-chloro-6-fluoroaniline (224.5 mg, 1.0 mmol), Pdz(dba)s (13.7 mg, 0.015
mmol), and XPhos (14.3 mg, 0.03 mmol).

o Evacuate and backfill the tube with inert gas three times.
e Add dry toluene (5 mL) followed by morpholine (105 pL, 1.2 mmol).
e Seal the tube and heat the mixture to 100°C for 12-18 hours, monitoring by TLC or LC-MS.

o After cooling, quench the reaction with saturated aqueous ammonium chloride (10 mL) and
extract with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the crude product by column chromatography to yield 4-(4-chloro-2-fluoro-6-
morpholinophenyl)morpholine.

Visualizing the Catalytic Cycle

Understanding the underlying mechanism is key to troubleshooting and optimizing reactions.
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.

/I Invisible nodes for edge labels ArX_label [pos="-0.5,3.75", label="", shape=none, width=0,
height=0]; RBOHZ2_label [pos="6.5,3.75", label="", shape=none, width=0, height=0]; ArR_label
[p0s="0.5,0.5", label="", shape=none, width=0, height=0];

ArX_label -> ArPdX [style=invis]; RBOH2_label -> ArPdR [style=invis]; ArPdR -> ArR_label
[style=invis]; } caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Bromo-4-chloro-6-fluoroaniline is more than just another halogenated intermediate; it is a
testament to the power of rational molecular design. Its true value lies not in the reactivity of a
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single halogen, but in the orchestrated difference in reactivity among the three. This allows for
a level of synthetic precision that is difficult to achieve with simpler di- or mono-halogenated
anilines. For researchers in drug discovery and materials science, the ability to perform
selective, sequential cross-coupling reactions opens up new avenues for creating complex,
highly functionalized molecules. By understanding the core principles of C-X bond reactivity
and employing the appropriate catalytic systems, the full potential of this versatile building
block can be realized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with
Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

e 2. pdf.benchchem.com [pdf.benchchem.com]

e 3. nbinno.com [nbinno.com]

e 4. nbinno.com [nbinno.com]

e 5. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]

e 6. 2-Bromo-4-chloro-6-fluoroaniline | C6H4BrCIFN | CID 2736222 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 7.2-1R-4-F-6-FA[K 98% | Sigma-Aldrich [sigmaaldrich.com]

e 8. chemscene.com [chemscene.com]

e 9. pdf.benchchem.com [pdf.benchchem.com]

e 10. youtube.com [youtube.com]

e 11. chem.libretexts.org [chem.libretexts.org]

e 12. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

e 13. 4-Bromo-2-chloro-6-fluoroaniline | C6H4BrCIFN | CID 20434620 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 14. Suzuki—Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl,
aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

e 15. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]
¢ 16. chem.libretexts.org [chem.libretexts.org]
e 17. books.rsc.org [books.rsc.org]

e 18. BJOC - The first Pd-catalyzed Buchwald—Hartwig aminations at C-2 or C-4 in the estrone
series [beilstein-journals.org]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b070090?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6745195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6745195/
https://pdf.benchchem.com/193/reactivity_comparison_of_halogenated_anilines_in_cross_coupling.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/4-bromo-3-chloro-2-fluoroaniline-key-intermediate-chemical-innovation-ad
https://www.nbinno.com/article/other-organic-chemicals/the-crucial-role-of-2-bromo-4-chloro-6-fluoroaniline-in-pharmaceutical-synthesis-xn
https://www.chemicalbook.com/msds/2-bromo-4-chloro-6-fluoroaniline.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-chloro-6-fluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-chloro-6-fluoroaniline
https://www.sigmaaldrich.com/HK/zh/product/aldrich/369063
https://www.chemscene.com/product/195191-47-0.html
https://pdf.benchchem.com/1346/A_Comparative_Guide_to_the_Reactivity_of_4_Bromo_vs_4_Chloro_3_trifluoromethyl_aniline.pdf
https://www.youtube.com/watch?v=UWIXURzRD8A
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.chemicalbook.com/synthesis/2-bromo-4-chloroaniline.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chloro-6-fluoroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chloro-6-fluoroaniline
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403387/
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://books.rsc.org/books/monograph/2149/chapter/7790123/Synthetic-Methods-for-Primary-Anilines
https://www.beilstein-journals.org/bjoc/articles/14/85
https://www.beilstein-journals.org/bjoc/articles/14/85
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [Comparing 2-Bromo-4-chloro-6-fluoroaniline with other
halogenated anilines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070090#comparing-2-bromo-4-chloro-6-fluoroaniline-
with-other-halogenated-anilines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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